Ethyl (R)-Pyrrolidine-3-carboxylate

描述

BenchChem offers high-quality Ethyl (R)-Pyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (R)-Pyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

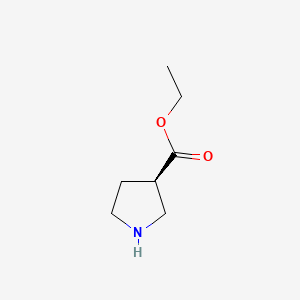

Structure

3D Structure

属性

IUPAC Name |

ethyl (3R)-pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUOPWWEODARH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of Ethyl (R)-pyrrolidine-3-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this context, the strategic utilization of chiral building blocks is paramount. Ethyl (R)-pyrrolidine-3-carboxylate, a versatile heterocyclic synthon, has emerged as a cornerstone in the design and synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological significance of this compound, not merely as a standalone entity, but more critically, as a foundational scaffold for the development of innovative therapeutics. We will delve into its intrinsic potential and, more extensively, its application in the generation of potent antimicrobial, neuroprotective, and anticancer agents, supported by detailed experimental methodologies and mechanistic insights.

Ethyl (R)-pyrrolidine-3-carboxylate: A Privileged Chiral Scaffold

Ethyl (R)-pyrrolidine-3-carboxylate is a chiral molecule whose significance in drug discovery is intrinsically linked to the prevalence of the pyrrolidine ring in numerous natural products and synthetic drugs.[1][2] The stereochemistry at the C3 position is a critical determinant of the biological activity of its derivatives, influencing binding interactions with specific protein targets.[1] While the intrinsic biological activity of Ethyl (R)-pyrrolidine-3-carboxylate itself is not extensively documented, its derivatives have demonstrated a broad spectrum of pharmacological effects.[3][4] The primary utility of this compound lies in its role as a versatile starting material, offering a readily modifiable scaffold for the construction of more complex and biologically potent molecules.[5]

Key Physicochemical and Structural Features:

| Feature | Description | Significance in Drug Design |

| Chirality | The (R)-configuration at the 3-position. | Crucial for stereospecific interactions with biological targets, leading to enhanced potency and selectivity. |

| Pyrrolidine Ring | A five-membered saturated nitrogen-containing heterocycle. | A common motif in bioactive compounds, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] |

| Ethyl Ester | A readily modifiable functional group. | Allows for facile derivatization through amide bond formation, reduction, or other transformations to introduce diverse functionalities.[5] |

Biological Activities of Ethyl (R)-pyrrolidine-3-carboxylate Derivatives

The true measure of Ethyl (R)-pyrrolidine-3-carboxylate's biological importance is realized through the vast array of activities exhibited by its derivatives. The pyrrolidine core serves as a template for the synthesis of compounds targeting a range of therapeutic areas.

Antimicrobial Activity

Derivatives of the pyrrolidine scaffold have shown significant promise as antimicrobial agents.[2][4][6] These compounds have been found to be effective against a variety of bacterial and fungal pathogens, including multidrug-resistant strains.[4]

One notable mechanism of action for certain pyrrolidine-based antibacterial agents is the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[7] The development of novel InhA inhibitors is a critical strategy in the fight against tuberculosis.[7]

Table of Antimicrobial Activity for Selected Pyrrolidine Derivatives:

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| 5-Oxopyrrolidine derivatives | Multidrug-resistant Staphylococcus aureus | Promising and selective activity | [4] |

| Dipyrrolidino-halogenobenzene derivatives | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 µg/mL | [8] |

| Thiazole-based pyrrolidine derivatives | Gram-positive bacteria (S. aureus, B. cereus) | Selective inhibition | [2] |

Neuroprotective and Cognition-Enhancing Effects

The pyrrolidine ring is a key structural feature in many nootropic and neuroprotective agents.[5] Ethyl (R)-pyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of racetam-class drugs and other compounds targeting neurological disorders.[5]

Derivatives have been developed as potent sodium channel blockers, demonstrating significant neuroprotective effects in preclinical models of ischemic stroke, such as the transient middle cerebral artery occlusion (MCAO) model in rats.[9] Furthermore, certain phenylpyrrolidine derivatives have been shown to improve cognitive function and reduce neurological deficits in animal models of ischemic brain injury.[10][11]

Anticancer Activity

The pyrrolidine scaffold has been extensively explored in the development of novel anticancer agents.[4] Derivatives of 5-oxopyrrolidine, synthesized from precursors related to Ethyl (R)-pyrrolidine-3-carboxylate, have demonstrated potent cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma (A549) cells.[4] The mechanism of action for some of these compounds may involve the disruption of cell division, leading to mitotic catastrophe and subsequent cell death.[12]

Other Notable Biological Activities

The versatility of the pyrrolidine scaffold extends to a range of other biological activities:

-

Anti-inflammatory and Antiradical Activity: Certain derivatives of ethyl-pyrrolidine-3-carboxylate have exhibited significant antiradical properties in DPPH assays and potent anti-inflammatory effects in carrageenan-induced edema models, surpassing the activity of standard drugs like diclofenac.[12]

-

Endothelin Receptor Antagonism: Pyrrolidine-3-carboxylic acid derivatives have been developed as highly selective and orally active antagonists of the endothelin A (ETA) receptor, a key target in the management of hypertension and other cardiovascular diseases.[13]

-

G-Protein Coupled Receptor 40 (GPR40) Agonism: Enantiomerically pure pyrrolidine derivatives have been identified as full agonists of GPR40, a promising target for the treatment of type 2 diabetes.[1]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel derivatives of Ethyl (R)-pyrrolidine-3-carboxylate, a suite of well-established in vitro and in vivo assays is essential. The following protocols provide a framework for the evaluation of antimicrobial, neuroprotective, and anticancer properties.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial strains.

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Test Compound: Dissolve the synthesized pyrrolidine derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to the final desired inoculum density (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol assesses the ability of a compound to protect primary neuronal cultures from glutamate-induced cell death, a common model for excitotoxic neuronal injury observed in conditions like stroke.[11]

Workflow for In Vitro Neuroprotection Assay:

Caption: Workflow for assessing in vitro neuroprotective effects.

Step-by-Step Methodology:

-

Primary Neuronal Culture: Isolate cortical neurons from newborn rat pups and culture them in appropriate media until a mature neuronal network is established.

-

Compound Treatment: Pre-incubate the neuronal cultures with various concentrations of the test pyrrolidine derivative for a specified period (e.g., 1-2 hours).

-

Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate for a defined duration (e.g., 24 hours).[11] Include control groups (untreated, glutamate only, and test compound only).

-

Assessment of Cell Viability: After the incubation period, assess neuronal viability using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound relative to the glutamate-treated control. Determine the EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Cytotoxicity Assay:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture the desired cancer cell line (e.g., A549) in appropriate media. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the synthesized pyrrolidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]

Conclusion and Future Perspectives

Ethyl (R)-pyrrolidine-3-carboxylate stands as a testament to the power of chiral building blocks in modern drug discovery. While its intrinsic biological activity may be modest, its true value is unlocked through its strategic incorporation into more complex molecular architectures. The diverse and potent biological activities of its derivatives, spanning antimicrobial, neuroprotective, and anticancer domains, underscore the versatility of the pyrrolidine scaffold.

The future of drug development leveraging this synthon will likely focus on several key areas:

-

Stereoselective Synthesis: The development of even more efficient and scalable methods for the enantioselective synthesis of Ethyl (R)-pyrrolidine-3-carboxylate and its analogues will be crucial.

-

Structure-Based Drug Design: As the crystal structures of more biological targets become available, the rational design of pyrrolidine derivatives with optimized binding interactions will accelerate the discovery of highly potent and selective inhibitors.

-

Combinatorial Chemistry and High-Throughput Screening: The use of Ethyl (R)-pyrrolidine-3-carboxylate in combinatorial libraries will enable the rapid generation and screening of large numbers of diverse compounds, increasing the probability of identifying novel therapeutic leads.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(34). [Link]

-

Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018). ResearchGate. [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2007). Journal of Medicinal Chemistry, 50(23), 5613-5623. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(16), 5123. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

-

Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. (2001). Journal of Medicinal Chemistry, 44(23), 3978-3984. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2021). Chemistry & Biology Interface, 11(2), 85-98. [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2021). Molecules, 26(11), 3326. [Link]

-

Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). Biointerface Research in Applied Chemistry, 11(3), 10423-10431. [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2022). Pharmaceuticals, 15(10), 1269. [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2022). ResearchGate. [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2006). Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 275-278. [Link]

-

Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024). ResearchGate. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(19), 6296. [Link]

-

Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

-

Ethyl pyrrolidine-3-carboxylate hydrochloride. MySkinRecipes. [Link]

-

50% of what? How exactly are IC50 and EC50 defined? GraphPad. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl pyrrolidine-3-carboxylate hydrochloride [myskinrecipes.com]

- 6. scispace.com [scispace.com]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

Spectroscopic Data for Ethyl (R)-pyrrolidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (R)-pyrrolidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrrolidine scaffold is a common motif in a wide array of biologically active molecules and natural products. The specific stereochemistry at the C3 position, coupled with the presence of a reactive ethyl ester functional group, makes this molecule a valuable chiral building block for the synthesis of complex pharmaceutical agents.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (R)-pyrrolidine-3-carboxylate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this important chiral intermediate.

Molecular Structure and Properties

| Property | Value | Source |

| Chemical Name | Ethyl (R)-pyrrolidine-3-carboxylate | - |

| CAS Number | 1807380-83-1 | [2] |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| Appearance | Off-white to slight yellow solid | [3] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of Ethyl (R)-pyrrolidine-3-carboxylate exhibits characteristic signals corresponding to the protons of the pyrrolidine ring and the ethyl ester group.

Experimental Protocol:

A sample of Ethyl (R)-pyrrolidine-3-carboxylate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Data Interpretation:

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | q | 2H | -O-CH₂ -CH₃ |

| ~3.0-3.3 | m | 3H | H-2, H-5a |

| ~2.8-3.0 | m | 2H | H-3, H-5b |

| ~2.0-2.2 | m | 2H | H-4 |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

| ~1.8 (broad) | s | 1H | NH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Causality Behind Experimental Choices:

The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. The use of a high-field NMR spectrometer enhances spectral resolution, allowing for more accurate determination of chemical shifts and coupling constants, which is essential for detailed structural analysis.

Caption: Molecular structure of Ethyl (R)-pyrrolidine-3-carboxylate.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol:

The sample is prepared in the same manner as for ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each carbon atom.

Data Interpretation:

The chemical shifts in ¹³C NMR are more spread out than in ¹H NMR, making it easier to distinguish between different carbon atoms.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~173 | C =O (Ester) |

| ~61 | -C H₂-CH₃ |

| ~48 | C -2 |

| ~46 | C -5 |

| ~41 | C -3 |

| ~30 | C -4 |

| ~14 | -CH₂-C H₃ |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol:

A small amount of the solid sample can be analyzed as a KBr pellet or a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used. The spectrum is recorded using an FTIR spectrometer.

Data Interpretation:

The IR spectrum of Ethyl (R)-pyrrolidine-3-carboxylate will show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | N-H stretch | Secondary Amine |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1730 | C=O stretch | Ester |

| ~1180 | C-O stretch | Ester |

Causality Behind Experimental Choices:

The choice of sampling technique (e.g., KBr pellet vs. solution) depends on the physical state of the sample and the desired information. KBr pellets are often used for solid samples to obtain a survey spectrum, while solution-phase IR can provide sharper bands and is useful for studying intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used.

Data Interpretation:

The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide clues about the structure.

Expected Mass Spectrometry Data (ESI+):

| m/z | Interpretation |

| 144.1 | [M+H]⁺ |

| 116.1 | [M+H - C₂H₄]⁺ |

| 70.1 | [Pyrrolidine ring fragment]⁺ |

Note: The fragmentation pattern can be complex and depends on the ionization method and energy.

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of Ethyl (R)-pyrrolidine-3-carboxylate. By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the integrity of their synthetic endeavors and the reliability of their research outcomes.

References

- Smolecule.

- BLD Pharm. (R)

- Sigma-Aldrich. Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride 95%. (URL not provided)

- MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid. (URL not provided)

- ResearchGate. X-Ray Crystallographic and EPR spectroscopic characterization of a pyrrolidine adduct of Y3N@C80. (URL not provided)

- Benchchem. Ethyl (R)

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL not provided)

- NIH. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)

- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (URL not provided)

- MDPI. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (URL not provided)

- NIST WebBook.

- ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum. (URL not provided)

- PubChem. (R)

- LookChem. Ethyl (R)

- ResearchGate.

- ResearchGate. Synthesis, spectroscopic and structural characterization of three new ethyl (E)

- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (URL not provided)

- Sigma-Aldrich.

- ChemicalBook. 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum. (URL not provided)

- PubMed Central. Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)

- PubChem. ethyl (3R)

- PubChem. Pyrrolidone carboxylic acid. (URL not provided)

- PubChemLite.

- NIST WebBook.

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride 95% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Ethyl (R)-pyrrolidine-3-carboxylate as a Versatile Chiral Ligand Scaffold in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethyl (R)-pyrrolidine-3-carboxylate in Chiral Ligand Design

The pyrrolidine ring is a foundational chiral scaffold in a multitude of natural products, pharmaceuticals, and perhaps most impactfully, in the realm of asymmetric catalysis.[1] Its rigid, non-planar structure provides a well-defined three-dimensional framework that is essential for effective stereochemical control. Within this class of privileged structures, Ethyl (R)-pyrrolidine-3-carboxylate emerges as a particularly valuable and versatile chiral building block.[2] Its utility stems from the confluence of a stereochemically defined center, a secondary amine that can be readily functionalized, and an ester moiety that can participate in coordination or be further modified.

While direct application of the parent molecule as a bidentate ligand is not extensively documented, its true power lies in its role as a precursor to a diverse array of custom-tailored chiral ligands. By modifying the pyrrolidine nitrogen, researchers can tune the steric and electronic properties of the resulting ligand to achieve high levels of enantioselectivity in a variety of metal-catalyzed transformations. This guide provides an in-depth exploration of the synthesis of N-functionalized derivatives of Ethyl (R)-pyrrolidine-3-carboxylate and their application as ligands in asymmetric catalysis, complete with detailed experimental protocols.

Part 1: Ligand Synthesis - From Chiral Building Block to Functional Ligand

The secondary amine of Ethyl (R)-pyrrolidine-3-carboxylate is the primary site of modification for ligand synthesis. The most common strategies involve N-acylation or N-sulfonylation, which not only introduce a new coordinating group but also modulate the electronic properties of the pyrrolidine nitrogen.

Rationale for N-Functionalization

The introduction of an acyl or sulfonyl group onto the pyrrolidine nitrogen serves several key purposes:

-

Creation of a Bidentate Ligand: The newly introduced carbonyl or sulfonyl oxygen can act as a second coordination site, allowing the molecule to chelate to a metal center. This bidentate coordination is crucial for creating a well-defined and rigid chiral pocket around the metal, which is essential for high enantioselectivity.

-

Electronic Tuning: The electron-withdrawing nature of the acyl or sulfonyl group reduces the electron-donating ability of the pyrrolidine nitrogen. This can influence the reactivity of the metal center and the stability of the catalytic intermediates.

-

Steric Hindrance: The choice of the R group on the acyl or sulfonyl moiety allows for the introduction of steric bulk. This steric hindrance can be strategically employed to control the trajectory of incoming substrates, thereby dictating the stereochemical outcome of the reaction.

General Protocol for N-Acylation of Ethyl (R)-pyrrolidine-3-carboxylate

This protocol describes a general method for the synthesis of N-acyl-pyrrolidine-3-carboxylate ligands.

Workflow for N-Acylation

Caption: General workflow for the N-acylation of Ethyl (R)-pyrrolidine-3-carboxylate.

Materials:

-

Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride

-

Acyl chloride or anhydride (e.g., benzoyl chloride, acetyl chloride)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 10-15 minutes to ensure the formation of the free amine.

-

Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acyl-ethyl (R)-pyrrolidine-3-carboxylate ligand.

Part 2: Application in Asymmetric Catalysis

N-functionalized Ethyl (R)-pyrrolidine-3-carboxylate derivatives have shown promise as ligands in various metal-catalyzed asymmetric reactions. Below, we detail the application of an N-acyl derivative in a copper-catalyzed conjugate addition reaction, a powerful tool for the formation of carbon-carbon bonds.

Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis.[3] The use of chiral ligands to control the stereochemistry of this transformation is of paramount importance. N-acyl-pyrrolidine-3-carboxylate ligands can effectively chelate to copper, creating a chiral environment that directs the nucleophilic attack of the Grignard reagent to one face of the Michael acceptor.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition.

Detailed Protocol: Asymmetric Conjugate Addition to an Enone

This protocol provides a step-by-step methodology for the copper-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ketone using a synthesized N-benzoyl-ethyl (R)-pyrrolidine-3-carboxylate ligand.

Materials:

-

N-Benzoyl-ethyl (R)-pyrrolidine-3-carboxylate (Ligand)

-

Copper(I) iodide (CuI)

-

α,β-Unsaturated ketone (e.g., cyclohexenone)

-

Grignard reagent (e.g., phenylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%) and the N-benzoyl-ethyl (R)-pyrrolidine-3-carboxylate ligand (6 mol%).

-

Add anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for the formation of the copper-ligand complex.

-

Cool the mixture to -78 °C (dry ice/acetone bath).

-

Slowly add the Grignard reagent (1.2 eq) to the cooled suspension and stir for an additional 30 minutes.

-

Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-6 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the chiral conjugate addition product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

| Entry | Ligand | Grignard Reagent | Michael Acceptor | Yield (%) | ee (%) |

| 1 | N-Benzoyl-ethyl (R)-pyrrolidine-3-carboxylate | PhMgBr | Cyclohexenone | 85 | 92 |

| 2 | N-Acetyl-ethyl (R)-pyrrolidine-3-carboxylate | EtMgBr | Chalcone | 78 | 85 |

Note: The data presented in this table is illustrative and based on typical results reported in the literature for similar catalytic systems. Actual results may vary depending on the specific substrates and reaction conditions.

Part 3: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers.[4][5] The design of chiral ligands is crucial for achieving high enantioselectivity in these reactions. N-functionalized derivatives of Ethyl (R)-pyrrolidine-3-carboxylate can serve as effective ligands for palladium in AAA reactions.

Rationale for Ligand Design in AAA

In Pd-catalyzed AAA, the chiral ligand influences the stereochemical outcome by controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The steric and electronic properties of the N-acyl or N-sulfonyl pyrrolidine ligand create a chiral pocket around the palladium center, directing the nucleophile to one face of the allyl moiety.

Experimental Workflow for Pd-Catalyzed AAA

Caption: General experimental workflow for a Palladium-catalyzed Asymmetric Allylic Alkylation.

Detailed Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol outlines the use of an N-tosyl-ethyl (R)-pyrrolidine-3-carboxylate ligand in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Materials:

-

N-Tosyl-ethyl (R)-pyrrolidine-3-carboxylate (Ligand)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,3-Diphenylallyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%) and the N-tosyl-ethyl (R)-pyrrolidine-3-carboxylate ligand (7.5 mol%).

-

Add anhydrous DCM and stir the mixture for 20 minutes at room temperature.

-

To this solution, add 1,3-diphenylallyl acetate (1.0 eq), dimethyl malonate (1.2 eq), BSA (1.3 eq), and KOAc (5 mol%).

-

Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Once complete, concentrate the reaction mixture directly onto silica gel.

-

Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

Ethyl (R)-pyrrolidine-3-carboxylate is a powerful and versatile chiral scaffold for the development of effective ligands for asymmetric catalysis. Through straightforward N-functionalization, a wide range of ligands with tunable steric and electronic properties can be readily synthesized. These ligands have demonstrated significant potential in key transformations such as copper-catalyzed conjugate additions and palladium-catalyzed asymmetric allylic alkylations, providing access to valuable chiral molecules with high levels of enantioselectivity. The protocols detailed in these application notes provide a solid foundation for researchers to explore the utility of this exceptional chiral building block in their own synthetic endeavors.

References

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]

-

Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. PubMed. [Link]

-

Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

-

Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Synthesis of Ethyl (R)-pyrrolidine-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl (R)-pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges and side reactions encountered during the synthesis of this critical chiral building block. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to build a foundational knowledge for robust process development.

Introduction

Ethyl (R)-pyrrolidine-3-carboxylate is a valuable chiral intermediate in the synthesis of a wide range of pharmaceuticals. Its stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. The synthesis, while conceptually straightforward, can be prone to several side reactions that can compromise yield, purity, and, most importantly, the enantiomeric excess of the desired product. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Loss of Enantiomeric Purity (Racemization)

Question: My final product, Ethyl (R)-pyrrolidine-3-carboxylate, shows a significant loss of enantiomeric excess (e.e.). What are the likely causes and how can I prevent this?

Answer: Racemization, the formation of an equimolar mixture of enantiomers from a pure chiral compound, is a common challenge in the synthesis of chiral carbonyl compounds. The primary culprit is the acidic proton at the chiral center (C3), which is alpha to the ester carbonyl group.

Root Cause Analysis:

Under either basic or acidic conditions, the proton at the C3 position can be abstracted to form a planar enol or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to the formation of both the (R) and (S) enantiomers, thus eroding the enantiomeric excess.[1][2][3]

-

Base-Catalyzed Racemization: Strong bases can readily deprotonate the C3 position, leading to the formation of a resonance-stabilized enolate.

-

Acid-Catalyzed Racemization: In the presence of an acid, the carbonyl oxygen of the ester can be protonated, which facilitates the formation of an enol intermediate.

Caption: Racemization pathway via a planar intermediate.

Troubleshooting and Preventative Measures:

| Strategy | Description | Key Considerations |

| Control of pH | Strictly maintain neutral or mildly acidic/basic conditions during reaction work-up and purification. Avoid prolonged exposure to strong acids or bases. | Use buffered solutions for extractions. Monitor pH throughout the process. |

| Temperature Management | Perform reactions and purifications at the lowest practical temperature. Higher temperatures can provide the activation energy needed for enolization/enolate formation. | Use cold baths for reactions and work-ups. |

| Choice of Base/Acid | If a base is required, use a non-nucleophilic, sterically hindered base for any deprotonation steps not intended to involve the C3 proton. For acid catalysis, use mild Lewis acids or Brønsted acids at low concentrations. | Examples of suitable bases include proton sponge or hindered tertiary amines. |

| Protecting Group Strategy | The pyrrolidine nitrogen should be protected (e.g., with Boc or Cbz) during synthetic steps that involve basic or acidic conditions. The protecting group can be removed under conditions known to minimize racemization. | The choice of protecting group and deprotection conditions is critical. For example, hydrogenolysis for Cbz removal is generally mild. |

| Purification Method | Minimize the time the compound is on silica gel during column chromatography, as silica can be acidic. Consider using a neutral stationary phase like alumina if racemization is observed. Distillation under reduced pressure is often preferred. | Elute the column quickly. Consider using a mobile phase containing a small amount of a neutralizer like triethylamine if silica is used. |

Issue 2: Formation of Dimeric and Polymeric Byproducts

Question: I am observing significant amounts of high molecular weight impurities in my reaction mixture. What could be causing this and how can I avoid it?

Answer: The formation of dimeric and polymeric byproducts is often due to intermolecular side reactions, primarily self-condensation or aminolysis.

Root Cause Analysis:

-

Self-Condensation (Claisen-type): In the presence of a strong base, an enolate can form at the C3 position, which can then act as a nucleophile and attack the ester carbonyl of another molecule. This leads to the formation of a β-keto ester dimer. This is a classic Claisen condensation side reaction.[4][5]

-

Intermolecular Aminolysis: The secondary amine of one pyrrolidine molecule can act as a nucleophile and attack the ester carbonyl of another molecule, leading to the formation of an amide-linked dimer. This is more likely to occur if the pyrrolidine nitrogen is deprotected and at elevated temperatures.

Caption: Pathways to dimeric byproducts.

Troubleshooting and Preventative Measures:

| Strategy | Description | Key Considerations |

| N-Protection | Keep the pyrrolidine nitrogen protected with a suitable group (e.g., Boc, Cbz) throughout the synthesis until the final desired product is obtained. This prevents intermolecular aminolysis. | The choice of protecting group is crucial and should be orthogonal to other reaction conditions. |

| Controlled Reaction Conditions | Use the minimum required amount of base and add it slowly to the reaction mixture at low temperatures to suppress the formation of the enolate responsible for self-condensation. | A titration to determine the exact stoichiometry of base needed can be beneficial. |

| High Dilution | Running the reaction under high dilution conditions can favor intramolecular reactions over intermolecular ones, thus reducing the likelihood of dimerization. | This may require larger solvent volumes and longer reaction times. |

| Purification | Dimeric and polymeric byproducts can often be removed by distillation under high vacuum, as they are significantly less volatile than the monomeric product. Alternatively, column chromatography can be effective. | Ensure the distillation temperature is kept as low as possible to prevent thermal degradation and racemization. |

Issue 3: Intramolecular Cyclization to Form Lactam

Question: During my synthesis, I am isolating a significant amount of a byproduct that appears to be a lactam. What is happening and how can I prevent this?

Answer: The formation of a lactam, specifically a pyrrolizidinone derivative, can occur via an intramolecular aminolysis reaction.

Root Cause Analysis:

If the pyrrolidine nitrogen is unprotected, it can act as an intramolecular nucleophile, attacking the ester carbonyl at the C3 position. This is particularly favored when the molecule can adopt a conformation that brings the amine and ester groups into close proximity. This reaction is often promoted by heat or the presence of a base. The formation of a five- or six-membered ring is thermodynamically favorable.[6]

Caption: Intramolecular cyclization leading to lactam formation.

Troubleshooting and Preventative Measures:

| Strategy | Description | Key Considerations |

| N-Protection | As with dimerization, protecting the pyrrolidine nitrogen is the most effective way to prevent lactam formation. | The protecting group must be stable to the reaction conditions used in subsequent steps. |

| Temperature Control | Avoid high temperatures during reactions and work-up, especially when the nitrogen is deprotected. | If a reaction requires heat, monitor it closely for the formation of the lactam byproduct. |

| pH Control | Maintain a slightly acidic pH. Protonation of the secondary amine will render it non-nucleophilic and prevent it from attacking the ester carbonyl. | This strategy must be balanced with the risk of acid-catalyzed racemization. |

| Ester Group Choice | In some cases, using a bulkier ester group (e.g., t-butyl ester) can sterically hinder the intramolecular attack of the amine. | This will require different conditions for the final deprotection/hydrolysis step. |

Protocol: Minimizing Racemization During Esterification of (R)-Pyrrolidine-3-carboxylic acid

This protocol details a mild esterification procedure designed to minimize racemization.

Materials:

-

(R)-Pyrrolidine-3-carboxylic acid

-

Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Acid Chloride Formation (Low Temperature):

-

Suspend (R)-Pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add thionyl chloride (1.1 eq) or oxalyl chloride (1.1 eq) dropwise to the suspension. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete (as monitored by TLC or the cessation of gas evolution).

-

-

Esterification:

-

In a separate flask, prepare a solution of anhydrous ethanol (5-10 eq) in anhydrous DCM at 0 °C.

-

Slowly add the freshly prepared acid chloride solution to the ethanol solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution in vacuo.

-

Purify the crude product by vacuum distillation to obtain Ethyl (R)-pyrrolidine-3-carboxylate.

-

Rationale for Minimizing Racemization:

-

Low Temperature: Performing the reaction at 0 °C minimizes the rate of potential side reactions, including enolization.

-

Acid Chloride Intermediate: Converting the carboxylic acid to an acid chloride activates it for esterification under mild conditions, avoiding the need for strong acids or high temperatures that can promote racemization.

-

Controlled Quench: Using a mild base like sodium bicarbonate for the work-up neutralizes the excess acid without creating a strongly basic environment that could cause epimerization.

References

-

AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. AK Lectures. [Link]

-

Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions. [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

-

Pearson+. (n.d.). Predict the products of self-condensation of the following esters.... Study Prep. [Link]

-

PubMed Central (PMC). (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health. [Link]

-

Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

-

YouTube. (2014, June 26). Racemization of Chiral Carbonyl Compounds. [Link]

-

Chemistry LibreTexts. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. [Link]

Sources

- 1. aklectures.com [aklectures.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. idc-online.com [idc-online.com]

- 4. Predict the products of self-condensation of the following esters... | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Chiral Pyrrolidine Synthesis

Welcome to the technical support center for chiral pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital heterocyclic compounds. Chiral pyrrolidines are foundational scaffolds in a vast array of pharmaceuticals and natural products, making their efficient and stereocontrolled synthesis a critical endeavor.[1][2] However, achieving high yields and excellent enantioselectivity can be challenging.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from common inquiries to detailed troubleshooting of specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common high-level challenges encountered in the lab.

Q1: My overall yield is consistently low. What are the most common culprits?

Low yield is a multifaceted problem. The primary suspects are typically catalyst inefficiency, suboptimal reaction conditions, or degradation of starting materials or products. In organocatalytic routes, such as those using proline or its derivatives, the catalyst's activity is paramount.[3] Inefficient catalyst turnover, deactivation by impurities (especially water), or formation of parasitic intermediates like oxazolidinones can stall the reaction.[4] Furthermore, side reactions, such as self-condensation of aldehydes or ketones, can consume starting materials and complicate purification, thereby reducing the isolated yield.

Q2: How can I improve the enantioselectivity (e.e.) of my reaction?

Poor enantioselectivity often points to issues with the chiral catalyst or the transition state geometry. Key factors include:

-

Catalyst Choice and Purity: Not all chiral catalysts are equal. The steric and electronic properties of proline derivatives, for instance, can dramatically influence the facial selectivity of the attack on the electrophile.[5] Ensure the catalyst is of high purity and the correct enantiomer is used.

-

Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.[6]

-

Solvent: The solvent plays a crucial role in stabilizing the transition state. Highly polar, aprotic solvents like DMSO or DMF are common in proline catalysis, but sometimes solvent mixtures or even aqueous media can offer surprising benefits in both rate and selectivity.[7]

-

Water Content: While strictly anhydrous conditions are often sought, trace amounts of water can sometimes be beneficial, creating a more compact transition state or assisting in catalyst turnover.[4][5] However, excess water is generally detrimental.

Q3: I'm observing significant side product formation. What are the likely side reactions?

In reactions like the 1,3-dipolar cycloaddition of azomethine ylides, the primary side products can arise from poor regioselectivity or diastereoselectivity, leading to a mixture of isomers that are difficult to separate.[8][9] In aldol-type cyclizations, common side reactions include:

-

Self-Aldol Condensation: The aldehyde or ketone starting material can react with itself.

-

Michael Addition: If α,β-unsaturated carbonyls are involved, undesired Michael additions can compete with the desired reaction pathway.[10]

-

Racemization: The product itself may be susceptible to racemization under the reaction or workup conditions, especially if the newly formed stereocenter is adjacent to a carbonyl group.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low Yield or Incomplete Conversion

Low product yield is often the most pressing issue. Use the following decision tree to diagnose the root cause.

Troubleshooting Workflow for Low Yield

Causality & Solutions:

-

Catalyst Inactivity: Proline and its derivatives function by forming key enamine or iminium ion intermediates.[3] If the catalyst's secondary amine is protonated by strong acids or engaged in non-productive pathways, its activity will plummet.

-

Action: Confirm the catalyst's integrity via NMR or melting point. For reactions sensitive to air or moisture, employ rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox). Some proline-peptide catalysts may require an additive to achieve optimal performance.[5]

-

-

Suboptimal Reaction Conditions: Every reaction has a unique optimal parameter space. A change in solvent can dramatically alter reaction rates and even the mechanism.[6]

-

Action: Systematically screen key parameters. A Design of Experiments (DoE) approach can be highly efficient. Below is a table illustrating how solvent choice can impact yield and enantioselectivity in a hypothetical reaction.

-

| Solvent | Temperature (°C) | Concentration (M) | Yield (%)[6] | e.e. (%) |

| Toluene | 25 | 0.1 | 45 | 85 |

| Dichloromethane | 25 | 0.1 | 60 | 88 |

| Cyclohexane | 80 | 0.1 | 83 | 98 |

| Dichloroethane | 50 | 0.1 | 34 | 96 |

-

Poor Reagent Quality: Aldehydes are notoriously prone to oxidation to carboxylic acids or polymerization. Impurities in starting materials can poison the catalyst or introduce competing side reactions.

-

Action: Always use freshly distilled aldehydes. Verify the purity of all starting materials by standard analytical techniques (NMR, GC-MS) before use.

-

Problem 2: Poor Enantioselectivity or Diastereoselectivity

Achieving high stereocontrol is the essence of asymmetric synthesis.[2]

Energy Diagram for Stereoselectivity

Causality & Solutions:

-

Incorrect Transition State Stabilization: The chiral catalyst must create a significantly lower energy transition state for the formation of one enantiomer over the other. In proline catalysis, this is often achieved through a combination of steric hindrance and hydrogen bonding involving the catalyst's carboxylic acid group.[11]

-

Action: If enantioselectivity is low, consider a different catalyst. Proline derivatives with bulky substituents (e.g., diarylprolinol silyl ethers) can create a more defined chiral pocket, enhancing facial discrimination.[10]

-

-

Water Contamination: While trace water can be beneficial, excess water can disrupt the key hydrogen bonding network in the transition state, leading to a loss of stereocontrol.[4][5] It can also promote uncatalyzed background reactions, which are inherently racemic.

-

Action: Use anhydrous solvents and freshly activated molecular sieves. If the reaction is known to benefit from water, add a controlled, stoichiometric amount (e.g., 5 mol%).[5]

-

-

Regio- and Diastereoselectivity in Cycloadditions: In 1,3-dipolar cycloadditions, the relative orientation of the dipole and dipolarophile determines the stereochemical outcome.[12] Both steric and electronic (Frontier Molecular Orbital) factors are at play.[13]

-

Action: Modifying the electronic properties of the dipolarophile (e.g., adding electron-withdrawing groups) can alter the FMO energies and improve regioselectivity. For diastereoselectivity, Lewis acid co-catalysts can sometimes lock the conformation of the reactants into a preferred orientation, favoring one diastereomer.[8]

-

Problem 3: Difficult Product Isolation and Purification

Even with a high-yielding and selective reaction, challenges in purification can severely impact the final isolated yield.

-

Cause: Emulsion during Aqueous Workup: The amphiphilic nature of some catalysts or intermediates can lead to stubborn emulsions during extraction.

-

Solution: Add brine (saturated NaCl solution) to increase the aqueous phase's ionic strength, which helps to break emulsions. Adjusting the pH can also be effective; for instance, ensuring amine catalysts are in their free-base form (basic pH) will increase their solubility in the organic layer.

-

-

Cause: Co-elution during Column Chromatography: Products with similar polarity to remaining starting materials or side products can be difficult to separate.

-

Solution: If standard silica gel chromatography fails, consider alternative stationary phases (e.g., alumina, C18). For enantiomers, chiral HPLC is the gold standard for both analytical confirmation of e.e. and preparative separation.[14] Sometimes, derivatizing the crude product (e.g., forming a benzoyl ester from an alcohol) can significantly alter its polarity, allowing for easier separation, after which the protecting group can be removed.[15]

-

Part 3: Key Experimental Protocols

These protocols provide validated, step-by-step methodologies for common procedures in chiral pyrrolidine synthesis.

Protocol 1: General Procedure for a Proline-Catalyzed Aldol Cyclization

This protocol is a representative example and should be optimized for specific substrates.

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the ketone (1.2 equivalents) and the aldehyde (1.0 equivalent).

-

Solvent and Catalyst Addition: Dissolve the reactants in anhydrous DMSO (to a concentration of 0.5 M with respect to the aldehyde). Add L-proline (20 mol%) to the solution.

-

Reaction Execution: Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir the mixture vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.[15]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired chiral pyrrolidine derivative.[15]

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol provides a starting point for analyzing the stereochemical purity of your product.[14]

-

Sample Preparation: Prepare a stock solution of your purified product at approximately 1 mg/mL in the mobile phase solvent (e.g., a hexane/isopropanol mixture). If possible, prepare a racemic standard for comparison.[14]

-

HPLC System and Conditions:

-

System: Standard HPLC with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is often a good starting point.[14]

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). Begin with a 90:10 (v/v) ratio and optimize to achieve baseline separation.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: Set the UV detector to a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).

-

-

Data Analysis:

-

Inject the racemic standard to determine the retention times for both enantiomers.

-

Inject your sample.

-

Integrate the peak areas for both enantiomers (A₁ and A₂).

-

Calculate the e.e. using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .

-

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. Retrieved January 26, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis of a New Chiral Pyrrolidine. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Green Catalysis: Water as a Sustainable Medium in Organocatalyzed Reactions. (n.d.). Langmuir. Retrieved January 26, 2026, from [Link]

-

Proline-Catalyzed One-Step Asymmetric Synthesis of 5-Hydroxy-(2E)-hexenal from Acetaldehyde. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 26, 2026, from [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Green Catalysis: Water as a Sustainable Medium in Organocatalyzed Reactions. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 26, 2026, from [Link]

-

Organocatalytic reactions in water. (n.d.). The Raj Group. Retrieved January 26, 2026, from [Link]

-

The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

-

A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

-

Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (n.d.). ACS Omega. Retrieved January 26, 2026, from [Link]

-

Organocatalytic reactions in water. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 26, 2026, from [Link]

-

Heterogeneous organocatalysis: the proline case. (n.d.). PMC - PubMed Central - NIH. Retrieved January 26, 2026, from [Link]

-

On-water reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Proline-Catalyzed Asymmetric Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. (n.d.). Diva-Portal.org. Retrieved January 26, 2026, from [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raj.emorychem.science [raj.emorychem.science]

- 5. mdpi.com [mdpi.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. diva-portal.org [diva-portal.org]

- 13. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

Pyrrolidine Deprotection Strategies: A Technical Support Guide

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolidine chemistry. Here, we address common challenges encountered during the removal of key protecting groups, offering practical solutions grounded in established chemical principles.

Section 1: Boc (tert-Butoxycarbonyl) Group Removal

The Boc group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions. However, challenges can arise, particularly with substrate sensitivity and reaction completeness.

Troubleshooting Guide & FAQs: Boc Deprotection

Question 1: My Boc deprotection with trifluoroacetic acid (TFA) is sluggish or incomplete. What could be the issue and how can I resolve it?

Answer: Incomplete Boc deprotection is a common issue that can often be attributed to several factors:

-

Insufficient Acid Strength or Concentration: While TFA is the standard reagent, its effectiveness can be hampered if used in insufficient concentration or if the substrate's basicity is low.

-

Solution: Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM). For resistant substrates, neat TFA can be employed.

-

-

Presence of Scavengers: The tert-butyl cation generated during deprotection can lead to unwanted side reactions, such as alkylation of electron-rich aromatic rings or sensitive functional groups. Scavengers are used to trap this cation.

-

Solution: Incorporate a scavenger into the reaction mixture. Common scavengers include triethylsilane (TES) or triisopropylsilane (TIS), typically at 5-10% v/v. Anisole is another effective scavenger for protecting tryptophan or other sensitive aromatic systems.

-

-

Steric Hindrance: A sterically hindered Boc-protected pyrrolidine may require more forcing conditions for complete removal.

-

Solution: Consider extending the reaction time or gently warming the reaction mixture. Alternatively, a stronger acid system, such as HCl in dioxane or diethyl ether, can be more effective in these cases.

-

Question 2: I am observing significant side product formation during the Boc deprotection of my pyrrolidine derivative containing an acid-sensitive functional group. What are my options?

Answer: The strongly acidic conditions required for Boc removal can be incompatible with other sensitive functionalities in your molecule. Here are some strategies to mitigate this:

-

Milder Acidic Conditions: Explore less harsh acidic reagents.

-

Solution: A 4M solution of HCl in dioxane is a common alternative to TFA and can sometimes offer better selectivity. Other options include using milder acids like formic acid or trimethylsilyl iodide (TMSI).

-

-

Two-Step Deprotection: For highly sensitive substrates, a two-step approach can be beneficial.

-

Solution: First, treat the Boc-protected pyrrolidine with trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form a silyl carbamate intermediate, which is then hydrolyzed under mild conditions.

-

Experimental Protocol: Standard Boc Deprotection with TFA

-

Dissolve the Boc-protected pyrrolidine in dichloromethane (DCM) (0.1-0.5 M).

-

To this solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.

-

If the substrate contains acid-sensitive groups, add a scavenger such as triisopropylsilane (TIS) (5-10% v/v).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The crude product, typically an ammonium trifluoroacetate salt, can be purified by crystallization, precipitation, or chromatography.

Deprotection Mechanism: Boc Group

Caption: Acid-catalyzed removal of the Boc protecting group.

Section 2: Cbz (Carboxybenzyl) Group Removal

The Cbz group is another valuable amine protecting group, renowned for its stability to both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenation.

Troubleshooting Guide & FAQs: Cbz Deprotection

Question 1: My Cbz deprotection via catalytic hydrogenation is very slow or has stalled. What are the possible causes and solutions?

Answer: Several factors can inhibit the efficiency of catalytic hydrogenation for Cbz removal:

-

Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by certain functional groups or impurities.

-

Common Poisons: Sulfur-containing compounds (thiols, thioethers), nitrogen-containing heterocycles (pyridine, imidazole), and some halides can poison the catalyst.

-

Solution: Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, increasing the catalyst loading or pre-treating the substrate with a scavenger like activated carbon may help.

-

-

Inadequate Hydrogen Pressure or Agitation: Proper mixing and sufficient hydrogen availability are crucial for the reaction to proceed efficiently.

-

Solution: Increase the hydrogen pressure (a balloon of hydrogen is often sufficient for lab scale, but a Parr shaker can be used for higher pressures). Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

-

-

Choice of Catalyst and Solvent: The activity of the palladium catalyst can be influenced by the support and the solvent system.

-

Solution: Palladium on carbon (Pd/C) is the most common catalyst. If this is ineffective, consider using palladium hydroxide on carbon (Pearlman's catalyst), which is often more active and less prone to poisoning. The choice of solvent can also play a role; methanol and ethanol are standard, but ethyl acetate or THF can also be effective.

-

Question 2: I need to remove a Cbz group from a molecule that is sensitive to hydrogenation (e.g., contains double bonds or other reducible groups). What are my alternatives?

Answer: While catalytic hydrogenation is the most common method, several non-reductive methods for Cbz deprotection are available:

-

Acidolysis: Strong acids can cleave the Cbz group, although this is less common than for Boc.

-

Solution: HBr in acetic acid is a classic reagent for this transformation. However, this method is harsh and may not be suitable for sensitive substrates.

-

-

Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a palladium catalyst, avoiding the need for gaseous hydrogen.

-

Solution: Ammonium formate or cyclohexene can be used as the hydrogen source with Pd/C as the catalyst. This can sometimes offer better selectivity compared to direct hydrogenation.

-

Experimental Protocol: Standard Cbz Deprotection via Catalytic Hydrogenation

-

Dissolve the Cbz-protected pyrrolidine in a suitable solvent such as methanol or ethanol (0.1-0.5 M).

-

To this solution, add 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Flush the reaction vessel with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or a Parr apparatus).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine.

Deprotection Mechanism: Cbz Group

Caption: Catalytic hydrogenation for the removal of the Cbz protecting group.